5-Hydroxy-4-(methoxycarbonyl)nicotinic acid
Overview
Description
5-Hydroxy-4-(methoxycarbonyl)nicotinic acid is an organic compound with the molecular formula C8H7NO5 It is a derivative of nicotinic acid, featuring a hydroxyl group at the 5-position and a methoxycarbonyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-(methoxycarbonyl)nicotinic acid typically involves the esterification of nicotinic acid derivatives. One common method includes the reaction of 5-hydroxy nicotinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methoxycarbonyl ester .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve similar esterification reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques could enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4-(methoxycarbonyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Products include 5-keto-4-(methoxycarbonyl)nicotinic acid or 5-carboxy-4-(methoxycarbonyl)nicotinic acid.
Reduction: Products include 5-hydroxy-4-(hydroxymethyl)nicotinic acid.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
5-Hydroxy-4-(methoxycarbonyl)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the synthesis of specialty chemicals and as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-(methoxycarbonyl)nicotinic acid is not well-documented. its derivatives may exert effects through interactions with specific enzymes or receptors in biological systems. For example, nicotinic acid derivatives are known to interact with G-protein-coupled receptors, influencing lipid metabolism and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy nicotinic acid: Lacks the methoxycarbonyl group, making it less hydrophobic.
4-Methoxycarbonyl nicotinic acid: Lacks the hydroxyl group, affecting its reactivity and solubility.
Nicotinic acid: The parent compound, lacking both the hydroxyl and methoxycarbonyl groups.
Uniqueness
5-Hydroxy-4-(methoxycarbonyl)nicotinic acid is unique due to the presence of both the hydroxyl and methoxycarbonyl groups, which confer distinct chemical properties and potential biological activities. This dual functionality allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
5-hydroxy-4-methoxycarbonylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-8(13)6-4(7(11)12)2-9-3-5(6)10/h2-3,10H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMCKQKZVLZPLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376259 | |
Record name | 5-Hydroxy-4-(methoxycarbonyl)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243980-03-2 | |
Record name | 5-Hydroxy-4-(methoxycarbonyl)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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